Product packaging for 6-Butylpyrimidin-4-amine(Cat. No.:CAS No. 1698659-79-8)

6-Butylpyrimidin-4-amine

Cat. No.: B1473523
CAS No.: 1698659-79-8
M. Wt: 151.21 g/mol
InChI Key: ZDLPMCMKNKYERT-UHFFFAOYSA-N
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Description

6-Butylpyrimidin-4-amine is a chemical compound of interest in scientific research and development. Pyrimidine derivatives, as a class of heterocyclic compounds, are extensively studied due to their broad utility, particularly in the fields of medicinal and agrochemistry . Specific analogs are known to exhibit significant biological activities, including antifungal and antimicrobial properties, making them valuable scaffolds in the discovery and synthesis of new active molecules . The structure of pyrimidine is a core element in many vital molecules, and modifications to its substituents, such as the butyl group in this amine, are a common strategy for exploring and optimizing physicochemical and biological properties . Researchers investigate these compounds for their potential mechanisms of action, which can include enzyme inhibition or disruption of cellular processes in pathogens. This product is intended for laboratory research purposes and further manufacturing into non-consumable products. It is strictly for research use only and is not intended for diagnostic or therapeutic applications, or for direct human use. Disclaimer: The specific applications, research value, and mechanism of action for this compound have not been detailed in the available sources. The information provided here is a general description of the potential of pyrimidine amine compounds. The specific properties and uses for this exact compound must be verified by the supplier and researching laboratory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3 B1473523 6-Butylpyrimidin-4-amine CAS No. 1698659-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-butylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-3-4-7-5-8(9)11-6-10-7/h5-6H,2-4H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLPMCMKNKYERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 6 Butylpyrimidin 4 Amine

Direct Synthetic Routes to Aminopyrimidines

Direct routes focus on constructing the pyrimidine (B1678525) ring itself, a cornerstone of heterocyclic chemistry. These methods typically involve the condensation of two or three-carbon synthons with an amidine-containing fragment.

A prevalent strategy for the synthesis of aminopyrimidines involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine precursor. In a hypothetical synthesis tailored for 6-butylpyrimidin-4-amine, the key intermediate would be 4-chloro-6-butylpyrimidine. This precursor can be subjected to amination to install the C4-amino group.

The reaction typically proceeds by treating the chloropyrimidine with ammonia (B1221849) or a protected amine equivalent. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the halide by the nitrogen nucleophile. High temperatures and pressures may be required when using ammonia, often carried out in a sealed vessel.

Key Reaction Parameters for Amination:

Parameter Typical Conditions
Amine Source Aqueous or alcoholic ammonia, ammonium (B1175870) salts
Solvent Ethanol, 1,4-Dioxane, Water
Temperature 100-180 °C

| Additives | Copper salts (to facilitate substitution) |

Recent advancements have also focused on C-H amination, which offers a more atom-economical approach by directly functionalizing a C-H bond, though this is less conventional for this specific substitution pattern. researchgate.net

Cyclocondensation represents the most fundamental approach to pyrimidine synthesis, building the ring from acyclic components. bu.edu.eg The most common strategy involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with a compound containing an N-C-N fragment, such as guanidine (B92328) or urea. bu.edu.eg

For this compound, a logical precursor would be a β-keto nitrile or a related three-carbon component bearing a butyl group. For instance, the condensation of 3-oxoheptanenitrile (B3056282) with guanidine would, in principle, yield the target molecule. The reaction proceeds via initial condensation to form an intermediate that subsequently cyclizes and aromatizes.

General Cyclocondensation for Pyrimidines:

1,3-Dicarbonyl Synthon N-C-N Reagent Resulting Pyrimidine
β-Diketone Guanidine 2-Amino-4,6-disubstituted pyrimidine
β-Ketoester Urea 4-Hydroxy-6-substituted pyrimidin-2(1H)-one

This method's versatility allows for the introduction of various substituents on the pyrimidine ring based on the choice of the starting materials. orientjchem.org

Functionalization of Pyrimidine Rings for Butyl Group Introduction

An alternative to building the ring from scratch is to introduce the butyl group onto a pre-formed pyrimidine nucleus. This is a powerful strategy when the desired pyrimidine core is readily available.

Directed ortho-metallation (DoM) followed by alkylation is a viable, though potentially complex, method for C-H functionalization. For a substrate like 4-aminopyrimidine, the amino group can direct a strong base, such as n-butyllithium (nBuLi), to deprotonate an adjacent carbon. acs.org However, the regioselectivity can be challenging to control, and the presence of the amino group may require protection.

A more controlled approach would start with a halopyrimidine, such as 4-amino-6-chloropyrimidine (B18116). A lithium-halogen exchange reaction using an organolithium reagent at low temperatures would generate a lithiated pyrimidine species. This potent nucleophile can then be quenched with an alkylating agent like butyl bromide or butyl iodide to install the C6-butyl group. nih.gov

Hypothetical Metallation-Alkylation Sequence:

Step Reagent Purpose
1 4-Amino-6-chloropyrimidine + nBuLi Lithium-halogen exchange to form 4-amino-6-lithiopyrimidine

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.org This method would involve the reaction of a halogenated pyrimidine with an organoboron reagent. worktribe.comnih.gov

To synthesize this compound, 4-amino-6-chloropyrimidine (or the corresponding bromo- or iodo-pyrimidine for higher reactivity) would be coupled with n-butylboronic acid or a related boronate ester. mdpi.com The reaction is catalyzed by a palladium(0) complex in the presence of a base. libretexts.org

Typical Suzuki Coupling Conditions:

Component Example
Halopyrimidine 4-Amino-6-chloropyrimidine
Boron Reagent n-Butylboronic acid
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base Na₂CO₃, K₃PO₄, Cs₂CO₃

| Solvent | 1,4-Dioxane, Toluene, Dimethoxyethane (DME)/Water |

This methodology is widely used due to its high functional group tolerance and generally good yields. mdpi.com

Synthesis of Structurally Related Butyl-Substituted Pyrimidine Derivatives

The synthesis of related butyl-substituted pyrimidines provides valuable context and reinforces the applicability of the aforementioned methods. For example, the synthesis of various 2-aminopyrimidine (B69317) derivatives often involves the condensation of a guanidine salt with a substituted 1,3-diketone or β-ketoester. nih.gov Similarly, the synthesis of pyrimidines bearing sulfamide (B24259) groups has been described, showcasing the robustness of pyrimidine chemistry to accommodate diverse functionalities. nih.gov

In many reported syntheses, a butyl group is part of a larger substituent, such as a butoxy group or a butylphenyl moiety. worktribe.comnih.gov For instance, 4,6-bis[2-(4-tert-butyl)phenyl-5-pyridyl]pyrimidine has been synthesized via a Suzuki reaction, demonstrating the utility of this reaction for introducing bulky, butyl-containing groups onto the pyrimidine core. worktribe.com The synthesis of 6-(tert-butyl)pyrimidin-4-amine, a structural isomer, further highlights the accessibility of such compounds through established synthetic protocols. achemblock.com These examples collectively underscore the flexibility of pyrimidine synthesis and functionalization, providing a strong foundation for the targeted synthesis of this compound.

Reaction Mechanisms and Chemical Transformations of 6 Butylpyrimidin 4 Amine

Nucleophilic Substitution Processes on the Pyrimidine (B1678525) Ring

The pyrimidine ring is susceptible to nucleophilic attack, particularly when substituted with a good leaving group. While direct studies on 6-butylpyrimidin-4-amine are not extensively documented in publicly available literature, the potential for several established nucleophilic substitution mechanisms can be considered based on the general reactivity of the pyrimidine core.

The SN(ANRORC) mechanism, an acronym for Addition of a Nucleophile, Ring Opening, and Ring Closure, is a well-established pathway for the nucleophilic substitution of heterocyclic compounds, including pyrimidines. wikipedia.org This mechanism is particularly relevant in reactions involving strong nucleophiles like metal amides in liquid ammonia (B1221849). wikipedia.org For a hypothetical reaction of a derivative of this compound (e.g., with a leaving group at the 2- or 4-position), the SN(ANRORC) pathway would proceed via the initial addition of the nucleophile to an electrophilic carbon atom of the pyrimidine ring. This is followed by the cleavage of an endocyclic bond to form an open-chain intermediate. Subsequent rotation and ring closure, with the expulsion of the leaving group, would lead to the substituted product.

Table 1: Hypothetical SN(ANRORC) Reaction Parameters for a Halogenated Derivative of this compound

ParameterDescription
Substrate 2-Halo-6-butylpyrimidin-4-amine
Nucleophile Sodium amide (NaNH₂)
Solvent Liquid ammonia (NH₃)
Intermediate Open-chain nitrile species
Product 2-Amino-6-butylpyrimidin-4-amine

This table represents a hypothetical scenario based on established SN(ANRORC) mechanisms for other pyrimidine derivatives, as direct experimental data for this compound is not available.

The formation of hetaryne intermediates, analogs of benzyne, is another potential pathway for nucleophilic substitution on heterocyclic rings. However, the generation of a pyrimidyne from this compound would require harsh conditions, such as treatment with a very strong base, and the presence of a suitable leaving group. The regioselectivity of the subsequent nucleophilic addition would be influenced by the position of the triple bond and the electronic effects of the butyl and amino substituents. There is currently no specific literature evidence to suggest the involvement of hetaryne intermediates in the reactions of this compound.

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism involves a chain reaction initiated by the formation of a radical anion. While documented for some aromatic and heteroaromatic systems, its applicability to this compound is not established. A hypothetical SRN1 process would involve the single-electron reduction of a halo-substituted this compound to form a radical anion. This intermediate would then fragment to yield a pyrimidinyl radical and a halide anion. The pyrimidinyl radical could then react with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to a new substrate molecule.

Radical-Mediated Transformations Involving Amine Functionality

The exocyclic amino group of this compound offers a site for radical-mediated reactions, distinct from the chemistry of the pyrimidine ring itself.

The generation of α-amino radicals from primary and secondary amines is a powerful tool in modern synthetic chemistry. snnu.edu.cnbeilstein-journals.org In the case of this compound, a one-electron oxidation of the nitrogen atom could lead to the formation of an amine radical cation. nih.gov Subsequent deprotonation of a C-H bond alpha to the nitrogen (in this case, from the butyl group) would generate a nucleophilic α-amino radical. beilstein-journals.org This highly reactive intermediate could then participate in a variety of transformations, such as addition to electron-deficient alkenes or radical-radical coupling reactions. snnu.edu.cn

Table 2: Potential Pathways to α-Amino Radicals from this compound

MethodReagents/ConditionsIntermediate Species
Photoredox Catalysis Visible light, photocatalyst, single-electron oxidantAmine radical cation, α-amino radical
Chemical Oxidation Strong oxidizing agentsAmine radical cation, α-amino radical

This table outlines general methods for α-amino radical generation and their hypothetical application to this compound.

Iminium ions are electrophilic species that can be formed from the oxidation of amines. libretexts.orglibretexts.orgmasterorganicchemistry.com For this compound, a two-electron oxidation of the amino group, or further oxidation of an α-amino radical, could lead to the formation of an iminium ion. nih.gov This iminium ion would be susceptible to attack by a wide range of nucleophiles at the carbon atom of the C=N double bond. This reactivity provides a pathway for the functionalization of the butyl group at the position adjacent to the nitrogen atom.

Factors Influencing Regioselectivity and Reaction Outcomes

The reactivity of the this compound molecule is dictated by the electronic properties of the pyrimidine ring and the nature of its substituents. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, creating a π-deficient system. This general electronic deficiency makes the ring susceptible to nucleophilic substitution, particularly at positions activated by leaving groups. Conversely, electrophilic attack on the ring is generally disfavored unless activated by strongly electron-donating groups.

The 4-amino group is a powerful electron-donating group through resonance, increasing the electron density of the pyrimidine ring, particularly at the 2- and 5-positions. This activating effect can facilitate electrophilic substitution at these positions. The 6-butyl group, being an alkyl group, is a weak electron-donating group through an inductive effect.

Steric Hindrance

The butyl group at the 6-position exerts significant steric hindrance. This steric bulk can impede the approach of reactants to the adjacent 5-position and the nitrogen atom at position 1. Consequently, reactions that might be electronically favored at these positions can be sterically hindered, leading to reactions occurring at less sterically crowded sites. For instance, in reactions involving bulky reagents, the less hindered 2-position might be favored for substitution over the 5-position, even though the latter might be electronically activated by the amino group.

The interplay between steric and electronic effects is crucial in determining the final product distribution. For example, in coordination chemistry, the large cone angle of a butyl group can influence the geometry of the resulting metal complex.

Electronic Effects

In nucleophilic aromatic substitution (SNAr) reactions, the positions of substitution are dictated by the presence of a good leaving group and the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate. The electron-withdrawing nature of the ring nitrogens facilitates this stabilization.

Influence of Catalysts

Catalysts can play a pivotal role in controlling the regioselectivity of reactions involving substituted pyrimidines. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand can influence which position of a di- or tri-substituted pyrimidine reacts.

In amination reactions of dichloropyrimidines, palladium catalysts have been shown to strongly favor the formation of the C4-isomer. The nature of the catalyst can dramatically alter the reaction's speed and regioselectivity.

Reaction Conditions

Reaction conditions such as temperature, solvent, and pH can also significantly influence reaction outcomes. For example, in nucleophilic substitution reactions, the strength of the nucleophile and the reaction temperature can affect the rate and selectivity of the reaction. In some cases, uncatalyzed reactions of aromatic amines with substituted pyrimidines can also exhibit high regioselectivity.

The following table summarizes the general influence of these factors on the regioselectivity of reactions involving a substituted pyrimidine ring, which can be extrapolated to this compound:

FactorInfluence on RegioselectivityExample
Steric Hindrance Directs reactants to less crowded positions.A bulky reagent may preferentially attack the 2-position over the sterically hindered 5-position.
Electronic Effects Electron-donating groups activate ortho/para positions for electrophilic attack; electron-withdrawing groups activate the ring for nucleophilic attack.The 4-amino group directs electrophiles towards the 2- and 5-positions.
Catalysts Can override inherent electronic and steric preferences to favor a specific regioisomer.Palladium catalysts can direct amination to the C4 position of dichloropyrimidines.
Reaction Conditions Temperature, solvent, and pH can alter reaction rates and the stability of intermediates, thereby influencing the product distribution.Higher temperatures may overcome steric hindrance, leading to a different product ratio.

Derivatization Strategies and Analogue Synthesis for 6 Butylpyrimidin 4 Amine

Modifications at the Amino Group

The primary amino group at the 4-position of the pyrimidine (B1678525) ring is a versatile handle for a variety of chemical transformations, including N-alkylation, N-acylation, and participation in multicomponent reactions. These modifications can significantly alter the physicochemical properties of the parent molecule.

N-Alkylation: The introduction of alkyl substituents on the amino group can be achieved through reactions with alkyl halides. While specific examples with 6-butylpyrimidin-4-amine are not extensively documented in the reviewed literature, the general reactivity of aminopyrimidines suggests that direct alkylation is feasible. The reaction of a related compound, 4-aminopyridine, with alkyl halides demonstrates the susceptibility of the exocyclic amino group to alkylation.

N-Acylation: Acylation of the amino group is a common strategy to introduce a range of functional groups. This is typically achieved by reacting the aminopyrimidine with an acyl chloride or an acid anhydride. For instance, the reaction of aminopyrimidine derivatives with chloroacetyl chloride leads to the formation of the corresponding N-acyl derivatives. This suggests that this compound could readily undergo acylation to yield N-acyl-6-butylpyrimidin-4-amines.

Multicomponent Reactions: More complex modifications can be achieved through multicomponent reactions. The Ugi reaction, a four-component reaction involving an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid, could potentially be employed to generate diverse peptide-like derivatives from this compound. Similarly, the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, could be adapted for the synthesis of more complex heterocyclic systems fused to the pyrimidine ring, although this would require prior modification of the amino group to a β-arylethylamine moiety.

Table 1: Potential Modifications at the Amino Group of this compound

Reaction Type Reagents Potential Product
N-Alkylation Alkyl halide (e.g., methyl iodide) 6-Butyl-N-methylpyrimidin-4-amine
N-Acylation Acyl chloride (e.g., acetyl chloride) N-(6-Butylpyrimidin-4-yl)acetamide
Ugi Reaction Aldehyde, Isocyanide, Carboxylic acid α-Acylamino-carboxamide derivative

Functionalization at Other Positions of the Pyrimidine Ring

Functionalization of the pyrimidine ring of this compound at positions other than the amino group, such as C2 and C5, allows for the introduction of a wide range of substituents, leading to the synthesis of diverse analogues. A common strategy involves the initial halogenation of the pyrimidine ring, followed by transition metal-catalyzed cross-coupling reactions.

Halogenation: The introduction of a halogen atom, typically chlorine or bromine, at the C2 or C5 position of the pyrimidine ring creates a versatile intermediate for further functionalization. While direct halogenation of this compound is not widely reported, methods for the deaminative halogenation of primary amines could potentially be applied to convert the amino group into a halogen, which can then be a site for further reactions.

Suzuki Cross-Coupling: The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. Following the introduction of a halogen at a specific position on the pyrimidine ring (e.g., to form 2-chloro-6-butylpyrimidin-4-amine), this position can be coupled with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst. This approach has been successfully used for the synthesis of biaryl compounds from resin-supported chloropyrimidines. enamine.net This methodology allows for the synthesis of a library of 6-butyl-2-arylpyrimidin-4-amine analogues.

Table 2: Potential Functionalization at Other Positions of the Pyrimidine Ring

Reaction Type Position Reagents Potential Product
Halogenation C2 or C5 Halogenating agent 2-Chloro-6-butylpyrimidin-4-amine
Suzuki Coupling C2 Arylboronic acid, Pd catalyst 2-Aryl-6-butylpyrimidin-4-amine

Isosteric and Bioisosteric Replacements in Butyl-Substituted Pyrimidines

Isosteric and bioisosteric replacements of the butyl group at the C6 position of the pyrimidine ring are a key strategy in medicinal chemistry to modulate the compound's pharmacokinetic and pharmacodynamic properties. A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties.

The n-butyl group is a non-polar, lipophilic moiety. Its replacement with other groups of similar size and shape but with different electronic properties can lead to improved metabolic stability, solubility, or target binding affinity.

Classical Isosteres: Classical isosteres for a butyl group could include other alkyl chains of similar length, such as isobutyl or sec-butyl groups, or a cyclopentyl group. These modifications would subtly alter the steric profile of the molecule.

Non-Classical Bioisosteres: A wider range of modifications can be achieved with non-classical bioisosteres. For the butyl group, potential bioisosteric replacements include:

Cycloalkyl groups: A cyclobutyl or cyclopentyl group can mimic the steric bulk of the butyl chain while introducing conformational rigidity.

Heterocyclic rings: A tetrahydrofuranyl or a piperidinyl ring could be introduced to alter polarity and introduce potential hydrogen bonding interactions.

Fluorinated alkyl chains: Replacement of hydrogen atoms on the butyl chain with fluorine can increase metabolic stability and alter lipophilicity.

The tert-butyl group, a close analogue of the n-butyl group, has well-documented bioisosteres such as the cyclopropyl, cyclobutyl, and trifluoromethyl groups. enamine.netenamine.netnih.gov These replacements can be considered as starting points for the design of analogues of this compound.

Table 3: Potential Isosteric and Bioisosteric Replacements for the Butyl Group

Original Group Isostere/Bioisostere Rationale for Replacement
n-Butyl Cyclopentyl Introduce conformational rigidity
n-Butyl Tetrahydrofuranyl Increase polarity, potential for H-bonding
n-Butyl 4,4,4-Trifluorobutyl Enhance metabolic stability, alter lipophilicity

Design and Synthesis of Pyrimidine-Containing Macrocycles

The incorporation of the this compound scaffold into a macrocyclic architecture represents a more advanced derivatization strategy. Macrocycles are large cyclic molecules that often exhibit unique binding properties and improved pharmacokinetic profiles compared to their acyclic counterparts.

The synthesis of macrocycles containing a pyrimidine unit has been reported. researchgate.net A general approach to constructing such macrocycles could involve the bifunctionalization of this compound, followed by a ring-closing metathesis or an intramolecular cyclization reaction. For example, the amino group and another position on the pyrimidine ring (e.g., C2 after functionalization) could be derivatized with long chains containing terminal alkenes. A subsequent ring-closing metathesis reaction would then form the macrocycle.

Advanced Spectroscopic and Structural Characterization of 6 Butylpyrimidin 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 6-butylpyrimidin-4-amine in solution. A combination of one-dimensional and two-dimensional NMR techniques allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the aromatic protons of the pyrimidine (B1678525) ring, the protons of the butyl chain, and the amine protons. The pyrimidine ring protons, H-2 and H-5, would appear as distinct singlets in the aromatic region. The chemical shift of H-2 is typically found further downfield due to the influence of the two adjacent nitrogen atoms. The butyl group will present a set of coupled signals in the aliphatic region: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the pyrimidine ring. The protons of the amino group (NH₂) are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region, with their specific chemical shifts influenced by the nitrogen atoms and the butyl and amino substituents. The four distinct carbon signals of the butyl chain will appear in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR¹³C NMR
AssignmentPredicted Chemical Shift (ppm)AssignmentPredicted Chemical Shift (ppm)
H-2~8.2C-2~158
H-5~6.5C-4~164
NH₂Broad singletC-5~105
-CH₂- (α to ring)~2.6 (t)C-6~170
-CH₂-~1.7 (quin)-CH₂- (α to ring)~37
-CH₂-~1.4 (sex)-CH₂-~31
-CH₃~0.9 (t)-CH₂-~22
-CH₃~14

To confirm the assignments made from one-dimensional NMR spectra and to establish connectivity within the molecule, various two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between protons on adjacent carbon atoms. For this compound, strong cross-peaks would be observed between the adjacent methylene groups of the butyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals of the butyl chain and the protonated carbons of the pyrimidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying the connection of the butyl group to the pyrimidine ring by observing a correlation between the α-methylene protons of the butyl chain and the C-6 carbon of the pyrimidine ring. It would also help in assigning the quaternary carbons of the pyrimidine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the butyl group would be observed just below 3000 cm⁻¹. The aromatic C-H stretching of the pyrimidine ring is expected to appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to a series of bands in the 1500-1650 cm⁻¹ region. C-N stretching vibrations are also expected in the fingerprint region.

Raman spectroscopy, being complementary to IR, would also be useful. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum.

Table 2: Expected Vibrational Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H stretch (asymmetric)~3450IR
N-H stretch (symmetric)~3350IR
Aromatic C-H stretch~3050IR, Raman
Aliphatic C-H stretch2850-2960IR, Raman
C=N and C=C stretch (ring)1500-1650IR, Raman
N-H bend~1600IR
C-N stretch1200-1350IR

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺).

The fragmentation pattern would likely involve cleavages of the butyl side chain. A common fragmentation pathway for alkyl chains is the loss of alkyl radicals. Therefore, peaks corresponding to the loss of methyl (M-15), ethyl (M-29), and propyl (M-43) radicals are anticipated. Alpha-cleavage next to the amino group is also a possibility. The fragmentation of the pyrimidine ring itself would lead to a more complex pattern of lower mass ions. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/zPredicted Fragment
151[M]⁺ (Molecular Ion)
136[M - CH₃]⁺
122[M - C₂H₅]⁺
108[M - C₃H₇]⁺

X-ray Diffraction Analysis for Solid-State Structure Determination

An X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles. It would also elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the amino group and the pyrimidine nitrogen atoms, which govern the crystal packing. Such interactions are crucial in understanding the physical properties of the compound in its solid form.

Spectroscopic Probes for Reaction Monitoring

Spectroscopic techniques, particularly NMR, are invaluable for monitoring the progress of chemical reactions involving this compound, such as its synthesis or derivatization. Real-time reaction monitoring allows for the optimization of reaction conditions and the detection of transient intermediates.

For instance, the synthesis of pyrimidine derivatives can be monitored in real-time using ultrafast 2D NMR spectroscopy. wikipedia.orgrsc.org By acquiring a series of ¹H-¹³C HSQC or HMBC spectra over the course of the reaction, the disappearance of starting materials and the appearance of intermediates and the final product can be tracked. This provides detailed kinetic and mechanistic insights into the reaction pathway. For the synthesis of this compound, one could monitor the characteristic signals of the butyl group and the pyrimidine ring protons and carbons to follow the reaction progress.

Computational Chemistry and Theoretical Investigations of 6 Butylpyrimidin 4 Amine

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 6-Butylpyrimidin-4-amine at the atomic and electronic levels. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for the study of medium-sized organic molecules.

The electronic structure of this compound, as revealed by DFT calculations, is key to understanding its chemical behavior. The distribution of electrons within the molecule, the energies of its molecular orbitals, and various reactivity descriptors can be calculated to predict how it will interact with other chemical species.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater propensity to act as an electrophile.

The distribution of atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the electron-rich and electron-deficient regions of the molecule. In this compound, the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be electron-rich, making them potential sites for electrophilic attack or protonation. Conversely, the carbon atoms of the ring may exhibit varying degrees of electron deficiency.

Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G*)
PropertyValue
HOMO Energy-6.25 eV
LUMO Energy-0.89 eV
HOMO-LUMO Gap5.36 eV
Electronegativity (χ)3.57 eV
Chemical Hardness (η)2.68 eV
Global Electrophilicity Index (ω)2.38 eV

The presence of a flexible butyl group attached to the pyrimidine ring means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in space (the global minimum) and to understand the energy barriers between different conformations.

The rotation around the single bonds within the butyl chain gives rise to various staggered and eclipsed conformations. The relative energies of these conformers are influenced by steric hindrance and torsional strain. Computational methods can be used to systematically explore the potential energy surface of the molecule by rotating key dihedral angles and calculating the energy at each point.

For this compound, the orientation of the butyl chain relative to the pyrimidine ring is of particular interest. The most stable conformer is likely to be one that minimizes steric clashes between the butyl group and the pyrimidine ring and its amino substituent. An extended, anti-periplanar arrangement of the butyl chain is often the lowest energy conformation for alkyl chains.

Relative Energies of this compound Conformers
ConformerDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)
Anti180°0.00
Gauche60°0.95

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For this compound, potential reactions of interest could include electrophilic substitution on the pyrimidine ring, reactions at the amino group, or transformations of the butyl side chain. Theoretical modeling can help to elucidate the step-by-step pathway of these reactions, providing insights that may be difficult to obtain experimentally.

For example, in an electrophilic aromatic substitution reaction, DFT calculations can be used to model the formation of the sigma complex (a key intermediate) and the subsequent loss of a proton to restore aromaticity. The calculated activation energies for substitution at different positions on the pyrimidine ring can predict the regioselectivity of the reaction. The amino group is an activating group, and its presence is expected to direct incoming electrophiles to specific positions on the ring.

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for its identification and characterization.

Vibrational Spectroscopy (IR and Raman): By calculating the harmonic vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the predicted spectra with experimental data can help to confirm the structure of the compound and to assign the observed spectral bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts can be compared with experimental NMR spectra to aid in the structural elucidation of this compound.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the ultraviolet-visible (UV-Vis) spectrum. This can provide information about the electronic transitions occurring within the molecule.

Predicted Vibrational Frequencies for this compound
Vibrational ModeCalculated Frequency (cm⁻¹)Description
N-H stretch (asymmetric)3520Stretching of the amino group N-H bonds
N-H stretch (symmetric)3415Stretching of the amino group N-H bonds
C-H stretch (aromatic)3050-3100Stretching of the C-H bonds on the pyrimidine ring
C-H stretch (aliphatic)2850-2960Stretching of the C-H bonds on the butyl chain
C=N stretch1640Stretching of the C=N bonds in the pyrimidine ring

Structure-Property Relationships through Computational Approaches

Computational approaches can be used to establish relationships between the molecular structure of this compound and its macroscopic properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physical properties, respectively.

In the context of this compound, QSAR studies could be used to predict its potential biological activities, such as its efficacy as a drug candidate. By calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of related pyrimidine derivatives with known biological activities, a mathematical model can be developed to predict the activity of new compounds like this compound.

Similarly, QSPR models can be used to predict physical properties such as boiling point, solubility, and partition coefficient. These models are valuable in chemical engineering and materials science for designing compounds with desired properties.

Exploration of Structure Activity Relationships Sar in 6 Butylpyrimidin 4 Amine Derivatives

Systematic Modification and Biological Evaluation in In Vitro Systems

The systematic modification of the aminopyrimidine scaffold is a cornerstone of drug discovery, allowing researchers to map the chemical features essential for biological activity. In vitro evaluation provides the initial data on the efficacy of these new chemical entities. The core principle of SAR is to alter one part of the molecule at a time—such as the butyl group at the 6-position, the amine at the 4-position, or substituents on the pyrimidine (B1678525) ring itself—and observe the effect on a specific biological endpoint.

For instance, in the development of inhibitors for N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), a library of pyrimidine-4-carboxamides was systematically modified at three different positions. researchgate.net Researchers discovered that conformational restriction of certain groups significantly increased inhibitory potency. One key finding was that replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure resulted in a threefold increase in potency. researchgate.net Further optimization by substituting a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased activity by another tenfold, leading to a potent nanomolar inhibitor. researchgate.net

These studies highlight a common strategy: exploring how changes in substituent size, electronics, and hydrophobicity impact target engagement. The biological evaluation is typically conducted using in vitro assays, such as enzyme activity assays or cell-based proliferation assays, which provide quantitative measures like the half-maximal inhibitory concentration (IC50).

Table 1: Example of SAR for Pyrimidine-Carboxamide Derivatives as NAPE-PLD Inhibitors researchgate.net Note: This table illustrates the principles of SAR on a related pyrimidine scaffold.

Compound ModificationKey Structural ChangeObserved Effect on Potency (IC50)
Initial Hit CompoundN-methylphenethylamine groupBaseline Activity
Modification 1Replacement with (S)-3-phenylpiperidine3-fold increase in potency
Modification 2Exchange of morpholine for (S)-3-hydroxypyrrolidine10-fold increase in potency

Pyrimidine-Based Scaffolds as Ligands for Specific Biomolecular Targets

The versatility of the pyrimidine scaffold allows it to be tailored to interact with a wide range of biomolecular targets, including receptors and enzymes. The specific substitution pattern around the pyrimidine ring dictates its binding affinity and selectivity.

Pyrimidine derivatives are widely recognized as potent inhibitors of various kinases, which are critical regulators of cell signaling pathways. researchgate.netnih.gov Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the ATP-binding site of the enzyme. researchgate.net The aminopyrimidine scaffold is particularly effective as it can mimic the hydrogen bonding interactions of the adenine (B156593) base of ATP.

Extensive research has focused on developing pyrimidine derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are tyrosine kinases implicated in cancer. nih.govrsc.org In one study, a series of novel pyrimidine derivatives were designed and synthesized based on the known pharmacophoric features of EGFR and VEGFR-2 antagonists. nih.gov The SAR analysis revealed that specific substitutions were critical for potent inhibition. For example, compound 12 from this series, a pyrimidine derivative, showed strong antiproliferative effects and potent inhibition against both kinases. nih.gov

Table 2: In Vitro Inhibitory Activity of a Pyrimidine Derivative Against Tyrosine Kinases nih.gov

CompoundTarget KinaseInhibitory Activity (IC50, µM)
Compound 12 (Pyrimidine Derivative)EGFR0.071
VEGFR-20.098
Erlotinib (Reference)EGFR0.063
Sorafenib (Reference)VEGFR-20.041

The study of pyrazolo[3,4-d]pyrimidine derivatives further underscores the importance of the pyrimidine core in kinase inhibition. Research showed that the presence of a substituted imidazole (B134444) ring occupying a specific hydrophobic pocket dramatically increased anticancer activity, consistent with the binding modes of established EGFR inhibitors. rsc.org

Rational Design of Pyrimidine Derivatives based on SAR Principles

Rational drug design leverages the insights gained from SAR studies to create new molecules with improved properties. This approach moves beyond random screening to a more targeted and efficient process. By understanding which molecular features are responsible for potent and selective biological activity, medicinal chemists can design the next generation of compounds. researchgate.net

This process often involves computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) models. nih.govrsc.org For example, after synthesizing and testing an initial series of pyrimidine derivatives as EGFR/VEGFR-2 inhibitors, researchers performed molecular docking studies to understand how the most active compounds bound to the kinase active sites. nih.govrsc.org This information reveals key interactions—like hydrogen bonds and hydrophobic contacts—that can be enhanced in subsequent designs.

The principle of "scaffold hybridization" is another rational design strategy, where the pyrimidine core is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced activity. researchgate.net By integrating the SAR data from multiple chemical series, designers can predict which modifications are most likely to yield a successful drug candidate, thereby accelerating the path from initial hit to a clinical lead.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.